Product packaging for 1-Ethoxycyclopropan-1-amine(Cat. No.:CAS No. 63805-75-4)

1-Ethoxycyclopropan-1-amine

Cat. No.: B6327757
CAS No.: 63805-75-4
M. Wt: 101.15 g/mol
InChI Key: WNQCYLOWQRCYOV-UHFFFAOYSA-N
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Description

1-Ethoxycyclopropan-1-amine is a chemical compound of interest in organic chemistry and pharmaceutical research. Its structure, featuring both an ethoxy group and an amine group on a cyclopropane ring, makes it a potential versatile building block for the synthesis of more complex molecules. Researchers may utilize this compound in the development of novel pharmaceuticals, agrochemicals, or as a precursor in material science. The cyclopropane ring is a common motif in medicinal chemistry due to its unique ring strain and conformational properties, which can influence the biological activity and metabolic stability of a molecule. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in accordance with all applicable local and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO B6327757 1-Ethoxycyclopropan-1-amine CAS No. 63805-75-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethoxycyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-2-7-5(6)3-4-5/h2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQCYLOWQRCYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Ethoxycyclopropan 1 Amine and Analogues

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the aminated cyclopropane (B1198618) scaffold in a highly convergent manner, either by forming the ring and introducing the amine functionality simultaneously or by directly aminating a pre-formed cyclopropane ring.

Directly attaching an amine group to an existing cyclopropane ring is a challenging but attractive strategy. Recent advances in catalysis have enabled novel amination reactions.

Photoredox-Catalyzed Oxo-Amination : A notable method involves the photoredox-catalyzed oxo-amination of aryl cyclopropanes. nih.govresearchgate.net This process uses visible light and a photocatalyst to activate electronically unactivated aryl cyclopropanes, converting them into reactive radical cation intermediates. nih.govresearchgate.net These intermediates can then undergo a ring-opening nucleophilic attack by an amine source, such as a pyrazole, coupled with oxygen incorporation. nih.govresearchgate.net While this method results in a ring-opened β-amino ketone product rather than a simple cyclopropylamine (B47189), it represents a significant strategy for the direct functionalization and amination of cyclopropane C-C bonds under mild conditions. researchgate.netresearchgate.net

Reductive Amination of Cyclopropyl (B3062369) Ketones : A more direct route to α-cyclopropyl amines involves the reductive amination of cyclopropyl ketones. This classical transformation can be applied to cyclopropane-containing ketones to furnish the corresponding amines. For instance, the direct reductive amination of a cyclopropyl ketone with aniline (B41778) has been demonstrated to produce the corresponding α-cyclopropyl amine in good yield. nih.gov This method is highly valuable as it leverages the availability of chiral cyclopropyl ketones, which can be synthesized via chemoenzymatic strategies. nih.govfigshare.com

These strategies involve the formation of the cyclopropane ring from an acyclic precursor in a way that incorporates or facilitates the later introduction of the amine group.

The Kulinkovich-Szymoniak Reaction : A powerful method for synthesizing primary cyclopropylamines is the Kulinkovich-Szymoniak reaction. This is a modification of the Kulinkovich reaction that utilizes nitriles as substrates. organic-chemistry.org The reaction involves treating a nitrile with a Grignard reagent (such as EtMgBr) in the presence of a titanium(IV) alkoxide, typically Ti(Oi-Pr)₄. This generates a titanacyclopropane intermediate which reacts with the nitrile. Subsequent treatment with a Lewis acid converts the resulting azatitanacycle into the primary cyclopropylamine. organic-chemistry.org This method provides a direct and efficient route from readily available nitriles to primary 1-substituted cyclopropylamines. organic-chemistry.orgacsgcipr.org

Cyclopropanation via Nitro Compounds : Another versatile two-step approach involves the cyclopropanation of alkenes using reagents that install a nitro group, which can then be reduced to the target amine. A highly enantioselective and diastereoselective copper(I)-catalyzed cyclopropanation of alkenes has been developed using an iodonium (B1229267) ylide derived from methyl nitroacetate. acs.org This reaction produces 1-nitrocyclopropyl esters, which are versatile chiral building blocks. The nitro group can be readily reduced to a primary amine using agents like zinc (Zn) in a subsequent step, providing access to cyclopropane α-amino esters and, after decarboxylation, 1-substituted-cyclopropylamines with high enantiomeric purity. acs.org A similar strategy involves the alkylated cyclization of nitro acetate (B1210297) with 1,2-dihaloethane, followed by nitro reduction and hydrolysis to yield 1-aminocyclopropane-1-carboxylic acid. google.com

Table 1: Overview of Direct Synthesis Approaches for Cyclopropylamines

MethodSubstrate(s)Key ReagentsProduct TypeKey Features
Reductive AminationCyclopropyl Ketone, AmineReducing Agent (e.g., NaBH₃CN)α-Cyclopropyl AmineDirect conversion of ketones to amines.
Kulinkovich-Szymoniak ReactionNitrile, Grignard ReagentTi(Oi-Pr)₄, Lewis AcidPrimary 1-Substituted CyclopropylamineDirect synthesis from nitriles. organic-chemistry.org
Nitro-Cyclopropanation & ReductionAlkene, Nitroacetate-derived ylideCu(I) Catalyst, then Reducing Agent (e.g., Zn)1-Substituted CyclopropylamineStereoselective; introduces a nitro group as an amine precursor. acs.org

Precursor-Based Synthetic Routes

These routes rely on the synthesis of a cyclopropane ring bearing a suitable functional group that can be subsequently converted into the desired amine. The synthesis of 1-ethoxycyclopropan-1-amine specifically falls into this category, utilizing 1-ethoxycyclopropyl intermediates.

The presence of an ethoxy group at the C1 position provides a unique handle for introducing the amine functionality. The key precursor is often a silylated enol ether of a cyclopropanone (B1606653) equivalent.

Condensation with [(1-Ethoxycyclopropyl)oxy]trimethylsilane : A practical, one-pot synthesis of N-cyclopropylanilines proceeds via the condensation of anilines with [(1-ethoxycyclopropyl)oxy]trimethylsilane. researchgate.net This reaction is believed to proceed through an intermediate 1-ethoxy-1-anilinocyclopropane. This intermediate is not isolated but is directly reduced in situ, for example with sodium cyanoborohydride, to yield the final N-substituted cyclopropylamine. This method is mild and effective for producing various mono- and dicyclopropylamines. researchgate.net Applying this to ammonia (B1221849) or a protected amine equivalent could theoretically yield this compound.

Reactions of Cyclopropanone Acetals : Cyclopropanone acetals, such as 1,1-diethoxycyclopropane, serve as stable precursors to highly reactive cyclopropanone. researchgate.net Reactions of these acetals with alkyl azides in the presence of a Lewis acid can lead to N-substituted 2-azetidinones (β-lactams) through a ring-expansion pathway, demonstrating the ability to incorporate nitrogen into the structure derived from the cyclopropane ring. researchgate.net While not a direct synthesis of the target compound, it highlights the reactivity of alkoxy-substituted cyclopropanes toward nitrogen nucleophiles.

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.meimperial.ac.uk This is particularly relevant for synthesizing complex cyclopropylamines from more accessible precursors.

Reduction of Nitro and Azide (B81097) Groups : As mentioned previously, the reduction of a nitro group to an amine is a common and reliable FGI. acs.org Similarly, a cyclopropyl halide or sulfonate can be displaced by an azide anion (N₃⁻), followed by reduction of the resulting cyclopropyl azide to the primary amine. vanderbilt.edu Common reducing agents for this transformation include LiAlH₄ or catalytic hydrogenation (H₂/Pd-C). vanderbilt.edu

From Carboxylic Acid Derivatives : Cyclopropane carboxylic acids can serve as precursors to cyclopropylamines through classic rearrangement reactions. The Curtius rearrangement (using an acyl azide), Hofmann rearrangement (using an amide and bromine/base), or Schmidt reaction (using a carboxylic acid and hydrazoic acid) can convert the carboxylic acid function into a primary amine with the loss of one carbon atom.

Table 2: Key Functional Group Interconversions for Amine Synthesis

Starting Functional GroupIntermediateKey ReagentsFinal Functional Group
Nitro (-NO₂)-H₂, Pd/C or Zn, HClPrimary Amine (-NH₂)
Azide (-N₃)-LiAlH₄ or H₂, Pd/CPrimary Amine (-NH₂)
Carboxylic Acid (-COOH)Acyl AzideDPPA, heat; then H₂OPrimary Amine (-NH₂)
Amide (-CONH₂)-Br₂, NaOH, H₂OPrimary Amine (-NH₂)

Catalytic Synthesis Protocols

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. Several catalytic protocols are applicable to the synthesis of cyclopropylamines.

Transition-Metal Catalysis : As discussed, copper(I) complexes are effective catalysts for the asymmetric cyclopropanation of alkenes to produce nitrocyclopropanes, which are precursors to chiral amines. acs.org Other metals like rhodium are also widely used in cyclopropanation reactions involving diazo compounds. acs.org

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. nih.gov The oxo-amination of aryl cyclopropanes is a prime example, using iridium-based photocatalysts to generate reactive radical cations that can be trapped by amine nucleophiles. nih.govresearchgate.net

Biocatalysis : Enzymes offer unparalleled selectivity in chemical transformations.

Heme Protein-Catalyzed Cyclopropanation : Engineered variants of heme-containing proteins, such as myoglobin, can catalyze highly diastereo- and enantioselective cyclopropanation reactions between alkenes and diazoketone carbene donors. nih.govacs.org The resulting chiral cyclopropyl ketones can then be converted to amines via reductive amination. nih.gov

Transaminase-Catalyzed Amination : Transaminase (TA) enzymes are widely used for the synthesis of chiral amines from ketones. mdpi.com These enzymes, which require pyridoxal-5'-phosphate (PLP) as a cofactor, can convert a prochiral ketone into a chiral amine with high enantioselectivity. mdpi.com A panel of transaminases could be screened against a suitable 1-ethoxycyclopropan-1-one precursor to directly synthesize this compound in an enantioselective fashion. nih.gov

Table 3: Comparison of Catalytic Systems for Cyclopropylamine Synthesis

Catalyst TypeReactionKey Features
Copper(I) ComplexesAsymmetric CyclopropanationHigh enantioselectivity for nitrocyclopropane (B1651597) precursors. acs.org
Iridium PhotocatalystsOxo-amination of Aryl CyclopropanesMild conditions, uses visible light, functionalizes C-C bonds. nih.gov
Engineered MyoglobinEnantioselective CyclopropanationBiocatalytic, high stereoselectivity for cyclopropyl ketones. nih.gov
TransaminasesAsymmetric amination of ketonesBiocatalytic, potential for direct, highly enantioselective synthesis of amines from ketones. mdpi.com

Transition Metal-Catalyzed Coupling Reactions for Cyclopropylamine Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient pathways for the formation of carbon-nitrogen (C-N) bonds. thermofisher.com In the context of cyclopropylamine synthesis, palladium- and copper-based catalytic systems are particularly prominent.

Palladium-Catalyzed Reactions:

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a versatile method for forming C-N bonds between aryl or vinyl halides/triflates and amines. wikipedia.orglibretexts.org This reaction has been extended to the synthesis of cyclopropylamines. While direct application to form this compound is not extensively documented, the principles are applicable. The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. jk-sci.com The choice of ligand is crucial and often requires bulky and electron-rich phosphines to achieve good yields, especially with less reactive chlorides. jk-sci.com The general mechanism involves the oxidative addition of the cyclopropyl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and subsequent reductive elimination to yield the cyclopropylamine and regenerate the Pd(0) catalyst. jk-sci.com A general method for the arylation of cyclopropylamine itself has been developed using highly active, air-stable palladium precatalysts, allowing access to a variety of arylated cyclopropylamines. acs.org

Recent advancements have also demonstrated the palladium-catalyzed direct cyclopropylation of heterocycles, indicating the feasibility of forming C-cyclopropyl bonds under palladium catalysis. nih.gov Furthermore, palladium catalysis has been employed for the intramolecular hydrocyclopropanylation of alkynes to synthesize cyclopropane-fused γ-lactams, showcasing the power of this approach in constructing complex cyclopropane-containing molecules. rsc.org

Table 1: Examples of Palladium-Catalyzed Reactions for Cyclopropylamine Synthesis

Catalyst SystemSubstratesProduct TypeKey Features
Pd(OAc)₂ / SPhosCyclopropylboronic acid and aryl halidesAryl cyclopropanesApplicable to the synthesis of cyclopropyl-substituted heterocycles. mdpi.com
[(tBuBrettPhos)Pd(allyl)]OTfCyclopropylamine and aryl halidesMonoarylated cyclopropylaminesHigh yields and good functional group tolerance. acs.org
Pd(dba)₂ / BozPhos or IPrMonophosIntramolecular cyclopropyl C-H bond and alkeneCyclopropyl-fused azacyclesEnantioselective C-H functionalization. acs.org

Copper-Catalyzed Reactions:

Copper-catalyzed reactions have also proven effective for the synthesis of cyclopropylamine derivatives. These methods often involve the reaction of cyclopropylboronic acids or their esters with amines. For instance, a copper-catalyzed aminoboration of methylenecyclopropanes has been developed to produce (borylmethyl)cyclopropylamines with high regio- and diastereoselectivity. acs.org These borylated intermediates can be further functionalized, for example, through Suzuki-Miyaura cross-coupling, to yield various trans-2-arylcyclopropylamine derivatives. acs.org

Another significant copper-catalyzed approach is the enantioselective cyclopropanation of alkenyl boronates with diazo compounds. nih.govacs.org This method allows for the preparation of enantiomerically enriched 2-substituted-3-(trifluoromethyl)cyclopropylboronates, which are valuable precursors for the synthesis of trifluoromethylated analogues of trans-2-arylcyclopropylamines. nih.govacs.org Furthermore, copper catalysis has been utilized in the desymmetrization of cyclopropenes to generate nonracemic cyclopropylboronates, which can be trapped with electrophilic amines to form cyclopropylaminoboronic esters. nih.gov

Table 2: Examples of Copper-Catalyzed Reactions for Cyclopropylamine Synthesis

Catalyst SystemSubstratesProduct TypeKey Features
Cu(I)-tBuBOX(E)-Alkenyl boronates and trifluorodiazoethane2-Substituted-3-(trifluoromethyl)cyclopropylboronatesHigh levels of stereocontrol. nih.govacs.org
CuCl / XantphosMethylenecyclopropanes, bis(pinacolato)diboron, and O-benzoyl-N,N-dialkylhydroxylamines(Borylmethyl)cyclopropylaminesHigh regio- and diastereoselectivity. acs.org
Cu(OTf)₂ / Chiral LigandCyclopropenes and bis(pinacolato)diboronCyclopropylboronatesEnantioselective desymmetrization. nih.gov

Nickel-Catalyzed Reactions:

More recently, nickel-catalyzed reductive cross-coupling reactions have emerged as a powerful tool for the direct arylation of cyclopropylamines. A notable example is the coupling of cyclopropylamine N-hydroxyphthalimide (NHP) esters with (hetero)aryl halides. researchgate.net This method provides direct access to 1-arylcyclopropylamines, which are important motifs in medicinal chemistry. The reaction proceeds under mild conditions, exhibits excellent functional group tolerance, and avoids the need for air-sensitive reagents. researchgate.net

Photoredox Catalysis in Cyclopropylamine Construction

Photoredox catalysis has revolutionized organic synthesis by enabling the formation of traditionally challenging bonds under mild conditions, using visible light as a renewable energy source. While specific applications of photoredox catalysis for the direct synthesis of this compound are still emerging, the principles have been successfully applied to the construction of related cyclopropylamine structures.

One of the key strategies involves the generation of radical intermediates under photoredox conditions. For instance, the combination of a photoredox catalyst with a nickel catalyst has been shown to facilitate the cross-coupling of aminocyclopropane NHP esters with (hetero)aryl halides. researchgate.net In this dual catalytic system, the photoredox catalyst can facilitate the single-electron reduction of the NHP ester to generate a cyclopropyl radical, which then enters the nickel catalytic cycle to undergo cross-coupling with the aryl halide. This approach offers a complementary strategy to traditional transition metal-catalyzed methods.

The versatility of photoredox catalysis allows for the use of a wide range of starting materials and functional groups. The development of new photocatalysts and reaction conditions is continuously expanding the scope of this powerful synthetic tool, and its application to the synthesis of complex cyclopropylamines, including this compound and its derivatives, holds significant promise for future research.

Stereochemical Control in the Synthesis of Ethoxycyclopropylamine Derivatives

Achieving stereochemical control in the synthesis of substituted cyclopropanes is a significant challenge due to the rigid, three-membered ring structure. For derivatives of this compound that possess additional stereocenters, the development of stereoselective synthetic methods is crucial.

Diastereoselective Synthesis:

Diastereoselectivity can often be controlled by the choice of reagents and reaction conditions. For example, in the copper-catalyzed aminoboration of 1-methylenecyclopropanes, high diastereoselectivity is achieved, leading predominantly to the trans-(borylmethyl)cyclopropylamine product. acs.org This stereochemical outcome is rationalized by a proposed reaction mechanism involving a stereoretentive electrophilic amination step. acs.org

Enantioselective Synthesis:

The synthesis of single enantiomers of cyclopropylamine derivatives typically relies on asymmetric catalysis, employing chiral catalysts or ligands. Copper-catalyzed reactions have shown particular promise in this area. For instance, the enantioselective cyclopropanation of alkenyl boronates using a copper(I) complex with a chiral bis(oxazoline) (BOX) ligand, such as tBuBOX, allows for the synthesis of 2-substituted-3-(trifluoromethyl)cyclopropylboronates with high enantiomeric excess. nih.govacs.org

Similarly, the copper-catalyzed desymmetrization of prochiral cyclopropenes with a diboron (B99234) reagent in the presence of a chiral ligand provides a route to enantiomerically enriched cyclopropylboronates. nih.gov These chiral building blocks can then be converted to the corresponding cyclopropylamines with retention of stereochemistry.

Palladium-catalyzed reactions can also be rendered enantioselective. The use of chiral bisphosphine monoxide ligands, such as IPrMonophos and BozPhos, has been shown to induce high enantioselectivity in the intramolecular direct alkenylation of cyclopropyl C-H bonds. acs.org This demonstrates the potential for developing enantioselective methods for the synthesis of more complex cyclopropane-fused heterocycles.

Table 3: Methods for Stereochemical Control in Cyclopropylamine Synthesis

MethodCatalyst/LigandStereochemical OutcomeExample Application
Copper-Catalyzed AminoborationCuCl / XantphosHigh Diastereoselectivity (trans)Synthesis of (borylmethyl)cyclopropylamines. acs.org
Copper-Catalyzed CyclopropanationCu(I) / tBuBOXHigh EnantioselectivitySynthesis of 2-substituted-3-(trifluoromethyl)cyclopropylboronates. nih.govacs.org
Copper-Catalyzed DesymmetrizationCu(OTf)₂ / Chiral LigandHigh EnantioselectivitySynthesis of nonracemic cyclopropylboronates. nih.gov
Palladium-Catalyzed Direct AlkenylationPd(dba)₂ / BozPhos or IPrMonophosHigh EnantioselectivitySynthesis of cyclopropyl-fused azacycles. acs.org

The continued development of new chiral ligands and catalytic systems is essential for advancing the stereocontrolled synthesis of complex and medicinally relevant molecules like the derivatives of this compound.

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of 1 Ethoxycyclopropan 1 Amine

Cyclopropane (B1198618) Ring Reactivity and Ring-Opening Pathways

The significant strain energy of the cyclopropane ring (approximately 27 kcal/mol) is a thermodynamic driving force for reactions involving ring cleavage. The presence of both an amino and an ethoxy substituent at the C1 position significantly influences the regioselectivity and mechanism of these ring-opening reactions.

Mechanistic Studies of One-Electron Oxidation-Induced Cyclopropane Cleavage

One-electron oxidation, often referred to as single-electron transfer (SET), is a key pathway for initiating the cleavage of the cyclopropane ring in cyclopropylamines. ku.eduacs.org This process involves the removal of a single electron from the amine's nitrogen atom, generating a highly reactive aminium radical cation intermediate. researchgate.netbeilstein-journals.org This radical cation formation activates the adjacent cyclopropane ring, making it susceptible to C-C bond scission. researchgate.net

The fate of this intermediate is critical. The generated aminium radical can undergo rapid and irreversible ring-opening. acs.org For instance, studies on N-cyclopropylanilines have shown that they undergo spontaneous ring-opening following an initial SET oxidation, which makes them effective probes for studying oxidative processes. acs.org Similarly, photoredox-catalyzed reactions of aryl cyclopropanes proceed via a radical cation intermediate, which leads to the cleavage of a C-C bond. researchgate.net While research on N-benzylcyclopropylamine has been central to understanding this mechanism, the principles are broadly applicable to other cyclopropylamines. nih.govacs.org The SET oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase, for example, results exclusively in the ring-opened product. nih.govacs.org This suggests that a similar one-electron oxidation of 1-ethoxycyclopropan-1-amine would efficiently induce the cleavage of its cyclopropane ring.

The general mechanism can be summarized as follows:

Single-Electron Transfer (SET): The amine is oxidized, losing one electron to form an aminium radical cation.

Ring Opening: The highly strained C-C bond adjacent to the radical cation cleaves, relieving ring strain and forming a more stable, open-chain radical.

Further Reaction: The resulting radical can be trapped by nucleophiles or undergo further oxidation or rearrangement to yield final products. researchgate.net

Acid-Mediated Cyclopropane Ring Scission Mechanisms

The cyclopropane ring can also be opened under acidic conditions, a reaction driven by the relief of ring strain. libretexts.org For substituted cyclopropanes, the mechanism often resembles the opening of other strained three-membered rings like epoxides. khanacademy.orgmasterorganicchemistry.com The reaction is typically initiated by the protonation of a heteroatom. In the case of this compound, either the amine nitrogen or the ether oxygen could be protonated.

Protonation of the ethoxy group's oxygen atom would make it a better leaving group, weakening the C1-O bond and inducing a partial positive charge on the C1 carbon. libretexts.org This polarization facilitates nucleophilic attack on one of the cyclopropane carbons, leading to ring scission. The regioselectivity of the attack depends on electronic and steric factors. Alternatively, protonation of the amine would render it non-nucleophilic but could still activate the ring towards cleavage.

The general pathway for acid-catalyzed ring-opening is:

Protonation: An acid protonates the ethoxy or amino group, activating the molecule. masterorganicchemistry.com

Nucleophilic Attack: A nucleophile attacks one of the cyclopropane carbons in a manner analogous to an SN2 reaction, causing the ring to open. nih.gov

Product Formation: The ring-opened intermediate is then neutralized, often by deprotonation, to give the final product.

It is noteworthy that the intended cleavage of the cyclopropane ring does not always occur. In some complex systems, acid catalysis has been observed to open other bonds in the molecule, highlighting the nuanced reactivity. nih.gov

Enzymatic Catalysis of Cyclopropane Ring-Opening Reactions with Deamination

Enzymes, particularly those from the cytochrome P450 superfamily, are known to metabolize cyclopropylamines, often leading to ring-opening and, in some cases, irreversible inactivation of the enzyme. ku.edunih.govacs.org This "suicide substrate" activity has been a major area of investigation. nih.gov The mechanism of P450-catalyzed oxidation is complex, with evidence supporting both SET and hydrogen atom transfer (HAT) pathways. nih.govacs.org The HAT mechanism involves the abstraction of a hydrogen atom, leading to carbinolamine intermediates that yield N-dealkylation products without ring cleavage, such as cyclopropanone (B1606653) hydrate. nih.govacs.org In contrast, the SET pathway leads to ring-opened products. nih.gov

A highly relevant model for the enzymatic processing of this compound is the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme 1-aminocyclopropane-1-carboxylate (ACC) deaminase. nih.gov This enzyme specifically catalyzes the ring-opening and subsequent deamination of its substrate. nih.gov The mechanism involves several key steps:

Schiff Base Formation: The amino group of the substrate forms a covalent Schiff base (or external aldimine) with the PLP cofactor in the enzyme's active site. nih.govlibretexts.org

Proton Abstraction: A catalytic residue in the active site abstracts a proton from the cyclopropane ring. nih.gov

Ring Cleavage and Deamination: This initiates a cascade of electron rearrangements that results in the cleavage of the C-C bond of the cyclopropane ring and the eventual hydrolysis of the imine linkage, releasing the product and ammonia (B1221849). nih.govlibretexts.org

Given the structural similarity, it is plausible that this compound could be a substrate for similar PLP-dependent aminotransferases or deaminases, undergoing a comparable ring-opening and deamination process.

Radical Cation and Iminium Ion Formation in Cyclopropylamine (B47189) Reactions

Radical cations and iminium ions are crucial reactive intermediates in many reactions of cyclopropylamines.

Radical Cation Formation: As detailed in section 3.1.1, the one-electron oxidation of the amine nitrogen directly produces an aminium radical cation. beilstein-journals.orgnih.gov This species is highly electrophilic and is the key intermediate that initiates the cleavage of the cyclopropane ring. researchgate.netnih.gov The formation of this radical cation is often the rate-determining step in oxidative ring-opening reactions. princeton.edu

Iminium Ion Formation: An iminium ion, characterized by a positively charged, double-bonded C=N+ moiety, can be formed through several pathways. masterorganicchemistry.comlibretexts.org

From Amine Oxidation: The aminium radical cation formed via SET can be further oxidized or undergo hydrogen atom abstraction to yield an iminium ion. beilstein-journals.org

From Carbonyl Condensation: In the reaction of a primary amine with an aldehyde or ketone, a neutral carbinolamine intermediate is formed first. libretexts.orglibretexts.org Subsequent acid-catalyzed dehydration proceeds via an iminium ion, which is then deprotonated to give the final neutral imine product. libretexts.orglibretexts.org

The formation of these intermediates is central to the diverse reactivity of this compound, enabling both ring-opening pathways and reactions at the amine functionality itself.

Amine Functionality Reactivity

The primary amine group of this compound is a potent nucleophile and a weak base, allowing it to participate in a variety of fundamental organic reactions without necessarily involving the cyclopropane ring.

Nucleophilic Addition and Substitution Pathways of the Amine Group

The lone pair of electrons on the nitrogen atom enables it to act as a nucleophile, attacking electron-deficient centers to form new carbon-nitrogen bonds.

Nucleophilic Addition to Carbonyls: this compound can undergo nucleophilic addition to the carbonyl group of aldehydes and ketones. This reversible, acid-catalyzed reaction is a classic method for forming imines (also known as Schiff bases). libretexts.orgyoutube.com

The established mechanism proceeds as follows:

Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.orglibretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral carbinolamine. libretexts.org

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.orgyoutube.com

Elimination of Water: The nitrogen's lone pair assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion. libretexts.orglibretexts.org

Deprotonation: A base removes the proton from the nitrogen, yielding the final, neutral imine product. masterorganicchemistry.com

Nucleophilic Substitution: As a primary amine, this compound can also act as a nucleophile in substitution reactions. It can displace leaving groups from alkyl halides (in an SN2 reaction) or activated aryl halides (in a nucleophilic aromatic substitution). This provides a direct route to N-alkylated or N-arylated derivatives. The rate and success of these reactions depend on the nature of the substrate and the reaction conditions.

Proton Transfer and Deprotonation Mechanisms in Amine Reactions

Proton transfer is a fundamental process in the reactions of amines, acting as a key step in many chemical transformations. masterorganicchemistry.com For this compound, the nitrogen atom's lone pair of electrons makes it a Brønsted-Lowry base, readily accepting a proton from an acid. This process can be depicted as a simple acid-base reaction where the amine is protonated to form an ammonium (B1175870) salt.

The deprotonation of the resulting conjugate acid can be achieved by treatment with a base, regenerating the neutral amine. The ease of protonation and deprotonation is influenced by the electronic environment of the amine and the nature of the solvent. In the case of this compound, the electron-donating character of the ethoxy group can subtly influence the basicity of the amine compared to a simple cyclopropylamine.

A common mechanism for proton transfer involves a "proton shuttle," where a solvent molecule, such as water, facilitates the movement of a proton from one site to another. masterorganicchemistry.com This involves two sequential acid-base reactions, preventing the formation of highly charged intermediates. masterorganicchemistry.com

Table 1: Key Aspects of Proton Transfer and Deprotonation

ProcessDescriptionKey IntermediatesInfluencing Factors
Protonation The nitrogen atom of the amine accepts a proton from an acid.Ammonium ionAcidity of the proton source, solvent polarity
Deprotonation A base removes a proton from the ammonium ion.Neutral amineBasicity of the deprotonating agent
Proton Shuttle A solvent molecule facilitates proton transfer between two sites.Hydronium or hydroxide (B78521) ions (in aqueous media)Solvent type, presence of catalytic species

Carbon Dioxide Capture and Carbamate (B1207046) Formation Mechanisms

The reaction of amines with carbon dioxide is a well-established method for CO2 capture, leading to the formation of carbamates. wikipedia.orgresearchgate.net For this compound, this reaction would proceed through the nucleophilic attack of the amine nitrogen on the electrophilic carbon atom of CO2.

The generally accepted mechanism involves the formation of a zwitterionic intermediate, which is then deprotonated by a second molecule of the amine to form a carbamate salt. nih.gov However, recent studies suggest that the reaction may be more complex, potentially involving the catalytic assistance of a Brønsted base to facilitate proton transfer in a concerted manner. nih.gov

Several pathways for carbamate formation have been proposed, including:

Zwitterion Formation: The amine attacks CO2 to form a zwitterion, which is subsequently deprotonated.

Concerted Mechanism: A base assists in the removal of the proton from the amine as it attacks CO2. nih.gov

Superacid/Superbase Catalysis: At interfaces, such as in microdroplets, the formation of superacids or superbases can accelerate the reaction by protonating CO2 or deprotonating the amine. nih.govrsc.org

The stability of the resulting carbamate can be influenced by the structure of the amine and the reaction conditions.

Table 2: Proposed Mechanisms for Carbamate Formation

MechanismDescriptionKey Features
Zwitterion Pathway Stepwise mechanism involving a zwitterionic intermediate.Formation of a charged intermediate.
Concerted Pathway Simultaneous bond formation and proton transfer.Requires a base to act as a proton acceptor. nih.gov
Interfacial Catalysis Accelerated reaction at gas-liquid interfaces.Involves superacid or superbase species. nih.govrsc.org

Catalytic Assistance in Amine Reactions

Catalysis plays a significant role in many reactions involving amines. For this compound, various catalytic strategies could be employed to enhance its reactivity or control the selectivity of its transformations.

Acid Catalysis: Protonation of the ethoxy group could facilitate its departure, leading to ring-opening reactions of the cyclopropane ring.

Base Catalysis: A base can deprotonate the amine, increasing its nucleophilicity for reactions with electrophiles.

Metal Catalysis: Transition metals can coordinate to the amine or the cyclopropane ring, activating the molecule for various transformations. For instance, cooperative catalysis involving primary and tertiary amines immobilized on oxide surfaces has been shown to be effective for C-C bond-forming reactions. nih.gov

The choice of catalyst depends on the desired transformation. For example, in the context of carbamate synthesis, the use of certain catalysts can promote the reaction of the carbamate anion with electrophiles. nih.gov

Table 3: Modes of Catalytic Assistance

Catalyst TypeMode of ActionPotential Application for this compound
Acid Protonation of functional groupsRing-opening reactions
Base Deprotonation of the amineEnhancing nucleophilicity
Metal Coordination and activationC-C and C-N bond formation

Intramolecular Rearrangement Mechanisms

While specific intramolecular rearrangements for this compound are not extensively documented, the strained cyclopropane ring makes it a candidate for various rearrangement reactions, often triggered by thermal or catalytic conditions.

One plausible rearrangement could involve the migration of the ethoxy group, potentially leading to the formation of a different heterocyclic system. Another possibility is a ring-expansion reaction, a common transformation for cyclopropylcarbinyl-type intermediates that could be generated from this compound under certain conditions.

The Hofmann rearrangement, a classic reaction that converts primary amides to amines with one fewer carbon atom, proceeds through an isocyanate intermediate. nih.gov While not a direct rearrangement of this compound itself, related chemistry could be envisaged. For instance, derivatization to an amide followed by a Hofmann-type rearrangement could lead to interesting rearranged products.

The specific pathways and products of intramolecular rearrangements would be highly dependent on the reaction conditions and the presence of any catalysts or reagents that could promote the initial bond cleavage or migration steps.

Derivatization and Functionalization of 1 Ethoxycyclopropan 1 Amine

Strategies for Covalent Modification

Covalent modification is a technique used to alter the structure of a molecule by forming a covalent bond with another chemical species. This can be employed to attach labels for imaging, to immobilize the molecule on a surface, or to create new functionalities. For primary amines like 1-Ethoxycyclopropan-1-amine, a variety of electrophilic reagents can be used for covalent modification. These reactions typically target the nucleophilic nitrogen atom of the amine.

Common covalent modification strategies for primary amines include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Isothiocyanate and Isocyanate Addition: Reaction with isothiocyanates or isocyanates to form thioureas or ureas, respectively.

These modifications can introduce a wide range of functional groups, including fluorophores, biotin (B1667282) tags for affinity purification, or reactive handles for further chemical transformations. Proteomic studies often utilize such covalent modifications to study protein-small molecule interactions, and similar principles could be applied to this compound if it were used as a chemical probe. nih.govnih.gov However, no studies have been found that specifically apply these techniques to this compound.

Analytical Derivatization for Chromatographic and Spectroscopic Detection

Derivatization is a common strategy in analytical chemistry to improve the detection and separation of analytes that have poor detector response or chromatographic behavior in their native form. researchgate.net Primary amines, such as this compound, often require derivatization for analysis by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection, or by Gas Chromatography (GC).

Pre-column derivatization involves reacting the analyte with a derivatizing agent before its introduction into the chromatographic system. This approach offers flexibility in reaction conditions and can improve the stability of the analyte. researchgate.net For primary amines, several reagents are commonly used to introduce a chromophore or fluorophore.

Table 1: Common Pre-Column Derivatization Reagents for Primary Amines

Derivatizing Reagent Functional Group Targeted Detection Method
o-Phthalaldehyde (B127526) (OPA) Primary Amines Fluorescence
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Primary and Secondary Amines Fluorescence, UV
Dansyl Chloride (DNS-Cl) Primary and Secondary Amines, Phenols Fluorescence, UV

A study on the derivatization of aliphatic amines for HPLC analysis utilized 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) as a pre-column reagent to form highly fluorescent derivatives. sigmaaldrich.com While this was not performed on this compound, it represents a viable approach. The reaction conditions typically involve mixing the amine with the reagent in a suitable buffer and allowing the reaction to proceed at a controlled temperature before injection into the HPLC system. sigmaaldrich.com

Post-column derivatization occurs after the analyte has been separated on the chromatographic column but before it reaches the detector. This method is advantageous when the derivatized products are unstable or when the derivatizing agent interferes with the separation. actascientific.comnih.gov

Common reagents for the post-column derivatization of primary amines include o-phthalaldehyde (OPA) and ninhydrin. actascientific.comnih.govresearchgate.net For instance, NBD-Cl (4-chloro-7-nitrobenzo-2-oxa-1,3-diazole) has been proposed as a post-column derivatization reagent for the fluorescence detection of primary and secondary amines following separation by ion-exchange chromatography. tandfonline.com The process involves mixing the column effluent with the reagent and a buffer in a reaction coil at a specific temperature to allow for the derivatization reaction before the mixture flows into the detector. tandfonline.com

Table 2: Common Post-Column Derivatization Reagents for Primary Amines

Derivatizing Reagent Functional Group Targeted Detection Method
o-Phthalaldehyde (OPA) Primary Amines Fluorescence
Ninhydrin Primary Amines UV-Vis (570 nm)
Fluorescamine Primary Amines Fluorescence

Although these techniques are well-established for primary amines, their specific application and optimization for the quantitative analysis of this compound have not been reported.

Regioselective and Chemoselective Functionalization Approaches

The presence of multiple reactive sites in this compound—the primary amine, the cyclopropane (B1198618) ring, and the ether linkage—makes regioselective and chemoselective functionalization a key consideration for its synthetic manipulation.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. For example, a reaction could be designed to selectively modify the amine group while leaving the ether and cyclopropane ring intact.

Regioselectivity pertains to the preference for a reaction to occur at a particular position within a molecule. In the context of the cyclopropane ring of this compound, reactions could potentially lead to ring-opening at different C-C bonds, and the outcome would be influenced by the directing effects of the ethoxy and amine substituents.

The synthesis of substituted cyclopropylamines often involves strategies that control both regio- and chemoselectivity. acs.org For instance, the functionalization of cyclopropanols can proceed through a zinc-catalyzed β-allylation, suggesting that the cyclopropane ring can be functionalized while retaining the ring structure under specific catalytic conditions. researchgate.net Furthermore, the Simmons-Smith cyclopropanation of alkenyl 1,2-bis(boronates) provides a method for creating functionalized cyclopropyl (B3062369) derivatives that can undergo subsequent regioselective cross-coupling reactions. organic-chemistry.org

Spectroscopic and Structural Elucidation of 1 Ethoxycyclopropan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 1-Ethoxycyclopropan-1-amine, both ¹H and ¹³C NMR would provide critical information about the number and connectivity of atoms.

Proton and Carbon-13 NMR Characterization

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

Ethoxy Group: The ethoxy group would exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, characteristic of an ethyl group spin system.

Cyclopropyl (B3062369) Group: The four protons on the cyclopropane (B1198618) ring are diastereotopic due to the chiral center at C1. This would likely result in complex multiplets in the upfield region of the spectrum, typically between 0.5 and 1.5 ppm.

Amine Group: The amine (NH₂) protons would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. Deuterium exchange with D₂O would cause this signal to disappear, confirming its assignment.

Carbon-¹³C NMR: The ¹³C NMR spectrum would complement the proton data by identifying the number of unique carbon atoms.

Quaternary Carbon: A key signal would be the quaternary carbon (C1) of the cyclopropane ring, bonded to both the ethoxy and amine groups. This would likely appear in the downfield region.

Ethoxy Group Carbons: Two distinct signals would be expected for the methylene and methyl carbons of the ethoxy group.

Cyclopropyl Carbons: The two methylene carbons of the cyclopropane ring would also produce signals in the upfield region of the spectrum.

A summary of the expected NMR data is presented below.

Expected ¹H NMR Data for this compound
Assignment Expected Chemical Shift (ppm)
-CH₂- (ethoxy)Quartet
-CH₃ (ethoxy)Triplet
-CH₂- (cyclopropyl)Multiplets
-NH₂Broad Singlet
Expected ¹³C NMR Data for this compound
Assignment Expected Chemical Shift (ppm)
C1 (quaternary)Downfield
-CH₂- (ethoxy)Mid-field
-CH₃ (ethoxy)Upfield
-CH₂- (cyclopropyl)Upfield

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons, for instance, confirming the triplet-quartet relationship of the ethoxy group protons and the couplings within the complex cyclopropyl spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection of the ethoxy and amine groups to the C1 of the cyclopropane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY or ROESY experiment could provide information about the through-space proximity of protons, which could help in elucidating the preferred conformation and stereochemistry of the molecule.

Vibrational Spectroscopy for Functional Group Analysis (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands:

N-H Stretching: The primary amine group would exhibit two medium to weak bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching vibrations from the ethoxy and cyclopropyl groups would appear just below 3000 cm⁻¹. The C-H bonds of the cyclopropane ring may show slightly higher frequency stretching than typical alkanes.

N-H Bending: A bending vibration for the primary amine would be expected around 1590-1650 cm⁻¹.

C-O-C Stretching: A strong, characteristic band for the ether linkage would be present in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C-C stretching of the cyclopropane ring would be expected to give a characteristic Raman signal.

Expected Vibrational Frequencies for this compound
Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch3300-3500
C-H Stretch (aliphatic)2850-3000
N-H Bend1590-1650
C-O-C Stretch1000-1200

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that would be well-suited for this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. This would allow for the accurate determination of the monoisotopic mass of the compound.

Prediction and Measurement of Collision Cross Sections

While no experimental data for the collision cross section (CCS) of this compound is currently available, this parameter could be determined using ion mobility-mass spectrometry (IM-MS). The CCS is a measure of the three-dimensional shape of an ion in the gas phase. nih.govsigmaaldrich.comnih.gov

Computationally, the CCS can be predicted for a given structure. uni.lu For the [M+H]⁺ ion of this compound, theoretical calculations could provide a predicted CCS value. Experimental measurement via IM-MS would then serve to either confirm the predicted value or suggest a different gas-phase conformation. This technique is particularly useful for distinguishing between isomers. sigmaaldrich.comnih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Such studies would also enable the prediction of various reactivity parameters. For instance, the calculated electrostatic potential surface would highlight regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic or nucleophilic attack. Reactivity indices derived from these calculations, such as electronegativity, hardness, and softness, would offer a quantitative measure of the molecule's chemical behavior.

Reaction Coordinate and Transition State Analysis

To understand the chemical transformations that 1-ethoxycyclopropan-1-amine may undergo, a detailed analysis of reaction coordinates and transition states is crucial. This involves mapping the potential energy surface for a given reaction to identify the lowest energy path from reactants to products.

Calculation of Activation Energy Barriers

A key aspect of transition state analysis is the calculation of activation energy barriers. This provides a quantitative measure of the energy required for a reaction to occur and is directly related to the reaction rate. For this compound, this could involve studying its isomerization, decomposition, or reactions with other chemical species. The calculated activation energies would be critical for predicting the feasibility and kinetics of these processes under various conditions.

Solvation Models and Environmental Effects on Reactivity

Reactions are typically carried out in a solvent, which can significantly influence reactivity. Computational solvation models, such as implicit models (e.g., Polarizable Continuum Model) or explicit models (including individual solvent molecules), would be necessary to simulate the effect of the chemical environment on the behavior of this compound. These models would help in understanding how the solvent affects the stability of reactants, products, and transition states, thereby influencing reaction rates and pathways.

Conformational Landscape and Stereoelectronic Effects

The three-dimensional structure of this compound is not static. It can exist in various conformations due to the rotation around its single bonds. A thorough exploration of the conformational landscape would identify the most stable conformers and the energy barriers between them. This is particularly important for understanding the molecule's physical properties and how it interacts with other molecules.

Furthermore, stereoelectronic effects, which involve the influence of orbital overlap on molecular geometry and reactivity, would be a key area of investigation. For instance, the orientation of the lone pair of electrons on the nitrogen atom and the oxygen atom relative to the cyclopropane (B1198618) ring could have significant stereoelectronic consequences.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can provide insights into conformational changes, intermolecular interactions, and the behavior of the compound in solution or in a biological system. These simulations are governed by a force field that describes the potential energy of the system.

In Silico Ligand and Catalyst Design Principles

The unique structural features of this compound, particularly the presence of a primary amine and an ether group on a strained cyclopropane ring, suggest its potential as a ligand in coordination chemistry or as a building block in catalyst design. In silico methods could be employed to design novel ligands and catalysts based on this scaffold. This would involve computational screening of derivatives of this compound to identify candidates with optimal electronic and steric properties for binding to a metal center or for facilitating a specific chemical reaction.

Applications in Advanced Synthetic Organic Chemistry

Role as a Key Chiral Building Block in Asymmetric Synthesis

Chiral cyclopropylamines are significant components in the synthesis of new ligands for asymmetric catalysis. The rigidity of the cyclopropyl (B3062369) ring provides a stable scaffold for the construction of chiral environments around a metal center. While direct applications of 1-ethoxycyclopropan-1-amine in this context are not extensively documented, the broader class of chiral cyclopropylamines has been successfully employed in the synthesis of asymmetric ligands, such as Alkyl-BIAN ligands (bis-(alkylimino)acenaphthenequinone). These ligands have shown promise in copper-catalyzed cyclopropanation reactions. The development of synthetic routes to enantiomerically pure this compound would enable its use as a chiral building block, allowing for the creation of novel chiral auxiliaries and ligands for a variety of asymmetric transformations. The ability to introduce specific stereochemistry is crucial in the synthesis of pharmaceuticals and other biologically active molecules where the three-dimensional arrangement of atoms dictates biological activity.

Participation in Pericyclic and Annulation Reactions

Cyclopropylamines have been shown to participate in a variety of pericyclic and annulation reactions, serving as precursors to more complex cyclic systems. A notable example is the intermolecular [3+2] cycloaddition of N-arylcyclopropylamines with electron-deficient olefins, which can be achieved via asymmetric photoredox catalysis. nih.gov This reaction proceeds through the single-electron oxidation of the cyclopropylamine (B47189) to form a nitrogen radical cation, which then undergoes ring-opening to generate a stabilized radical that adds to the olefin. Subsequent cyclization and reduction afford the cyclopentylamine product. These transformations can lead to the formation of valuable cyclopentylamine derivatives with high yields and stereoselectivity. nih.gov

While specific examples detailing the participation of this compound in Diels-Alder reactions are not prevalent in the literature, the electronic nature of the amino and ethoxy substituents suggests its potential as a component in such cycloadditions. The development of methodologies to utilize this compound in these powerful ring-forming reactions would open new avenues for the synthesis of complex polycyclic structures.

Utility in the Total Synthesis of Complex Natural Products and Pharmaceutical Intermediates

The cyclopropylamine motif is a key structural feature in numerous biologically active compounds, making it a valuable synthon in the total synthesis of natural products and pharmaceutical intermediates. rsc.orgportico.orglongdom.org For instance, cyclopropylamines are integral to the structure of quinolone antibiotics like Ciprofloxacin, where the cyclopropyl group enhances antibacterial efficacy and pharmacokinetic properties. nih.gov The synthesis of such pharmaceutical agents often relies on the efficient incorporation of the cyclopropylamine scaffold.

Furthermore, the development of methodologies for the stereoselective synthesis of substituted cyclopropylamines has been a focus of research, as these chiral building blocks are essential for the synthesis of complex targets. acs.org While direct examples of the use of this compound in the total synthesis of a specific natural product are not widely reported, its potential as a precursor to more complex cyclopropylamine-containing structures is evident. Its functional groups offer handles for further chemical manipulation, allowing for its incorporation into larger, more intricate molecular architectures.

Development of Novel Reagents and Catalytic Systems

The unique reactivity of cyclopropylamines has led to their exploration in the development of novel reagents and catalytic systems. Chiral cyclopropylamines, for example, have been utilized as ligands in asymmetric catalysis. The rigid cyclopropane (B1198618) backbone can create a well-defined chiral pocket around a metal center, influencing the stereochemical outcome of a reaction. Research has shown the synthesis of new pinene-derived chiral cyclopropylamines and their successful application in creating the first asymmetric Alkyl-BIAN ligands. rsc.org These ligands have demonstrated potential in copper-catalyzed asymmetric cyclopropanation reactions. rsc.org

The creation of new chiral ligands is a crucial area of research in modern organic synthesis, as it enables the enantioselective production of a wide range of valuable molecules. nih.govsnnu.edu.cnnih.gov The development of efficient methods to synthesize enantiopure this compound could pave the way for its use in creating novel chiral ligands and catalysts for a variety of asymmetric transformations, further expanding the toolkit of synthetic chemists.

Mechanochemical Synthesis Applications

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. While specific studies on the mechanochemical synthesis or application of this compound are limited, the broader field has seen the investigation of mechanochemical ring-opening reactions of cyclopropane derivatives. Advanced ab initio simulations have been used to study the stereochemistry of mechanochemical ring-opening reactions in substituted cyclopropanes, demonstrating that applied forces can induce barrierless ring-opening. documentsdelivered.com This suggests that mechanochemical methods could potentially be employed to activate the cyclopropane ring of this compound for subsequent reactions, offering a green and efficient synthetic route. Further research in this area could lead to novel and sustainable methods for the synthesis and functionalization of cyclopropylamine-containing compounds.

Incorporation into Bioisosteric Motifs in Medicinal Chemistry

In medicinal chemistry, the strategic replacement of one functional group with another that has similar physical or chemical properties, known as bioisosteric replacement, is a common strategy to improve the efficacy, selectivity, and pharmacokinetic properties of drug candidates. nih.govdrughunter.comu-tokyo.ac.jp The cyclopropylamine moiety has been recognized as a valuable bioisostere for several common functional groups.

For instance, the cyclopropyl group can serve as a bioisosteric replacement for a gem-dimethyl or tert-butyl group. nih.govnih.gov This substitution can be advantageous as it often leads to a decrease in lipophilicity and can block sites of metabolism, thereby improving the metabolic stability of a drug candidate. Furthermore, 1-aminonorbornanes, which can be synthesized from aminocyclopropanes, have been proposed as potential bioisosteres for anilines, offering improved metabolic stability. nih.gov The incorporation of the this compound motif into drug candidates could therefore be a valuable strategy to modulate their physicochemical properties and overcome challenges related to metabolism and toxicity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-Ethoxycyclopropan-1-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis of cyclopropane amines often involves cyclopropanation of a precursor (e.g., ethoxy-substituted benzyl chloride) followed by amine group introduction. For example, 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine is synthesized using cyclopropylamine under basic conditions (e.g., NaOH/K₂CO₃) in solvents like dichloromethane . Optimization may include solvent polarity adjustments (toluene vs. DCM), temperature control (0–25°C), and stoichiometric tuning of reagents. Purification via recrystallization or chromatography ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Methodological Answer :

  • ¹H/¹³C NMR : Cyclopropane protons appear as upfield multiplets (~0.5–2.0 ppm). The ethoxy group’s methylene protons resonate at 3.5–4.0 ppm.
  • IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and C-O stretches (~1100 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the structure .

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Similar amines, such as 1-(3-fluoro-4-methylphenyl)cyclopropan-1-amine hydrochloride, degrade via hydrolysis or oxidation; periodic analysis via HPLC or NMR monitors stability .

Advanced Research Questions

Q. How does the electronic nature of the ethoxy group influence the reactivity of this compound in nucleophilic substitution reactions compared to halogenated analogs?

  • Methodological Answer : The ethoxy group’s electron-donating resonance effect stabilizes intermediates but may reduce electrophilic reactivity. For example, in 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine, electron-withdrawing substituents enhance reactivity toward nucleophiles (e.g., azide substitution). Comparative kinetic studies under varying pH and solvent polarities can elucidate these effects .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer :

  • Meta-Analysis : Quantify heterogeneity using metrics like to assess variability between studies .
  • Orthogonal Assays : Cross-validate receptor binding data (e.g., SPR vs. radioligand assays).
  • Standardized Protocols : Control for purity (≥98% via HPLC), solvent effects (DMSO vs. aqueous buffers), and cell line variability .

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of this compound in cycloaddition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies and electron density maps. For example, modeling the cyclopropane ring’s strain and ethoxy group’s electronic effects can predict regioselectivity in Diels-Alder reactions. Validate with experimental data from analogs like 1-(4-Chlorophenyl)cyclopentan-1-amine .

Q. What control experiments are essential to assess the catalytic role of this compound in asymmetric synthesis?

  • Methodological Answer :

  • Negative Controls : Reactions without the catalyst or with structurally similar amines (e.g., 1-(3-Methoxyphenyl)cyclopropan-1-amine).
  • Kinetic Profiling : Monitor enantiomeric excess (ee) via chiral HPLC at varying temperatures and catalyst loadings.
  • Isotopic Labeling : Use ¹⁵N-labeled amine to trace reaction pathways .

Q. How can researchers ensure reproducibility in synthesizing enantiomerically pure this compound derivatives?

  • Methodological Answer :

  • Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts for asymmetric synthesis.
  • Detailed Protocols : Document solvent purity (H₂O < 50 ppm), stirring rates, and inert atmosphere conditions.
  • Validation : Cross-check results with independent labs using guidelines from the Beilstein Journal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.